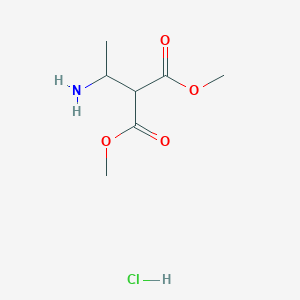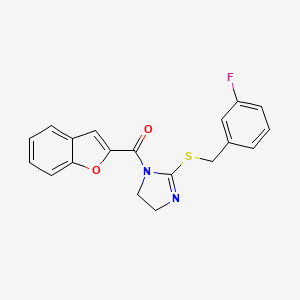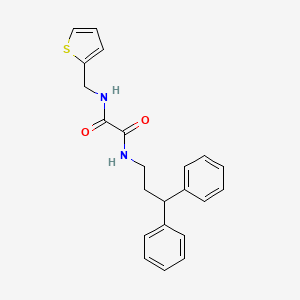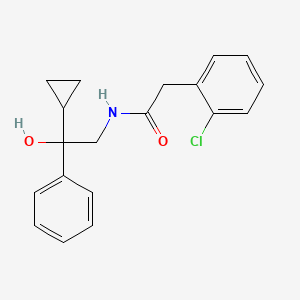
Dimethyl 2-(1-aminoethyl)propanedioate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(1-aminoethyl)propanedioate hydrochloride, also known as 1,3-dimethyl 2-(1-aminoethyl)propanedioate hydrochloride, is a chemical compound with the CAS Number: 1822986-87-7 . It has a molecular weight of 211.65 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is dimethyl 2-(1-aminoethyl)malonate hydrochloride . The Inchi Code for this compound is 1S/C7H13NO4.ClH/c1-4(8)5(6(9)11-2)7(10)12-3;/h4-5H,8H2,1-3H3;1H .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 211.65 .Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Reactions
Hydrogenation of Dimethyl Malonate : Dimethyl malonate is hydrogenated to 1,3-propanediol, a key monomer in the production of polytrimethylene-terephthalate, using a Cu/SiO2 catalyst. This process offers an alternative route for producing 1,3-propanediol, showcasing the potential industrial applications of dimethyl malonate derivatives (Zheng, Zhu, Li, & Ji, 2017).
Asymmetric Hydroformylation of Unsaturated Esters : Dimethyl 2-(formylmethyl)butanedioate has been synthesized via catalytic hydroformylation of dimethyl itaconate, indicating the use of dimethyl derivatives in asymmetric synthesis and organic chemistry (Kollár, Consiglio, & Pino, 1987).
Material Science and Engineering
Synthesis and Characterization of Poly(β-amino esters) : Poly(β-aminoesters) synthesized from N,N‘-dimethylethylenediamine have applications in biomedical engineering, such as in the development of noncytotoxic materials for use as synthetic transfection vectors (Lynn & Langer, 2000).
Phosphoramidate Application on Cotton Fabrics : A novel phosphoramidate synthesized from 2,2-dimethyl-1,3-propanediol has been used to enhance the fire retardancy of cotton fabrics, demonstrating an application in textile engineering (Zhao, Liu, Zhang, Liu, Li, & Liu, 2017).
Biochemistry and Molecular Biology
Purification and Characterization of Haloalcohol Dehalogenase : An enzyme from Arthrobacter sp. capable of dehalogenating vicinal haloalcohols to epoxides was purified and characterized. This enzyme shows activity for compounds like 1,3-dichloro-2-propanol, demonstrating its relevance in biodegradation and bioremediation research (van den Wijngaard, Reuvekamp, & Janssen, 1991).
Genotoxicity and Metabolism Studies : Studies on the genotoxicity and metabolism of epichlorohydrin in mice, where its diol derivative (3-chloro-1,2-propanediol) exhibited mutagenic effects, provide insights into the biological interactions and potential hazards of related compounds (Rossi, Migliore, Lascialfari, Sbrana, Loprieno, Tortoreto, Bidoli, & Pantarotto, 1983).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
dimethyl 2-(1-aminoethyl)propanedioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c1-4(8)5(6(9)11-2)7(10)12-3;/h4-5H,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEDHTIITGXWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(1-aminoethyl)propanedioate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2929577.png)

![7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B2929582.png)
![2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2929583.png)
![2-(4-(azepan-1-ylsulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2929585.png)
![5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2929587.png)
![N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride](/img/structure/B2929589.png)

![N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide](/img/structure/B2929591.png)


![2-(2,4-dichlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2929594.png)
![[1-(2,6-Dimethylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2929595.png)